4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENEQUINOLIN-4-YLIDENE}-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzothiazole, quinoline, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENEQUINOLIN-4-YLIDENE}-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of substituted 2-amino-benzothiazole, which undergoes amide coupling with variously substituted cycloalkyl carboxylic acids under conditions utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and dithiole moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or benzothiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Industry: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENEQUINOLIN-4-YLIDENE}-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and quinoline moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate
- Ethyl 2,4-dimethyl-5-[(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
- Ethyl 4-{2,5-dimethyl-3-[(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate
Uniqueness
What sets 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENEQUINOLIN-4-YLIDENE}-1,3-DITHIOLE-4,5-DICARBOXYLATE apart from similar compounds is its unique combination of benzothiazole, quinoline, and dithiole moieties
Properties
Molecular Formula |
C28H24N2O5S5 |
---|---|
Molecular Weight |
628.8g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O5S5/c1-14-10-11-15-17(12-14)30(19(31)13-37-27-29-16-8-6-7-9-18(16)38-27)28(2,3)23(36)20(15)26-39-21(24(32)34-4)22(40-26)25(33)35-5/h6-12H,13H2,1-5H3 |
InChI Key |
VAVMJJQFVBZSJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C |
Origin of Product |
United States |
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